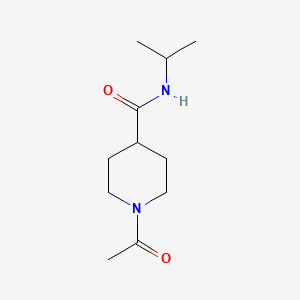
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is a potent and selective inhibitor of HDAC, which is an enzyme that regulates the acetylation of histones and other proteins. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylated histones and other proteins, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of BDNF, which may promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. One direction is to further investigate its potential use in the treatment of addiction, depression, anxiety, and PTSD. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 and its effects on various biological processes. Finally, future research may focus on developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methylpiperidine-4-carboxylic acid with acetic anhydride and isopropylamine. The reaction mixture is then heated and stirred for several hours, resulting in the formation of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a beneficial effect in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been studied for its potential use in the treatment of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPKIAGLKOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

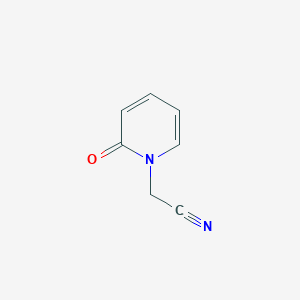
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)
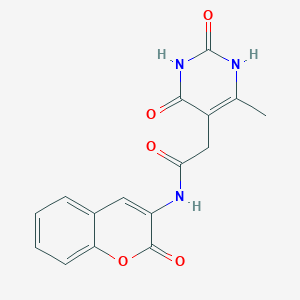
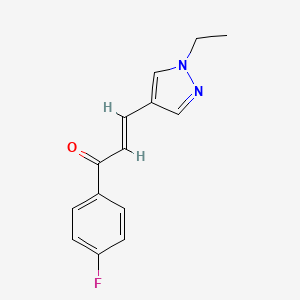
![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)
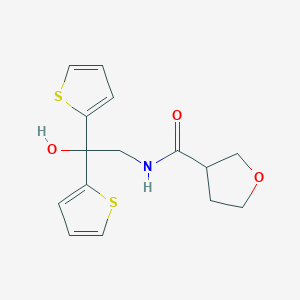
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)
![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)
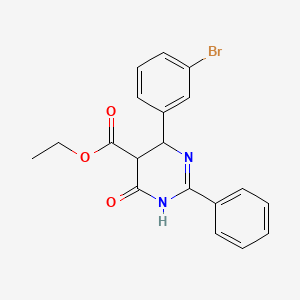
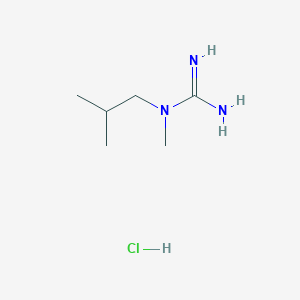
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)
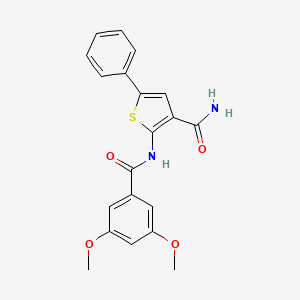
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)